molecular formula C20H18N4O2 B5838788 1,1'-(1,3-Phenylene)bis(3-phenylurea)

1,1'-(1,3-Phenylene)bis(3-phenylurea)

Cat. No.: B5838788
M. Wt: 346.4 g/mol
InChI Key: MKIXMKFINFXEDT-UHFFFAOYSA-N
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Description

1,1'-(1,3-Phenylene)bis(3-phenylurea) is a symmetrical urea derivative featuring a central 1,3-phenylene spacer bridged by two N-phenylurea moieties. This compound has garnered attention in medicinal chemistry due to its structural resemblance to ligands targeting bacterial enzymes, such as Enterococcus faecalis β-ketoacyl acyl carrier protein synthase III (FabH), a key player in fatty acid biosynthesis . Its dimeric structure enhances binding affinity through cooperative interactions, making it a promising scaffold for antimicrobial agents.

Properties

IUPAC Name

1-phenyl-3-[3-(phenylcarbamoylamino)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(21-15-8-3-1-4-9-15)23-17-12-7-13-18(14-17)24-20(26)22-16-10-5-2-6-11-16/h1-14H,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIXMKFINFXEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(1,3-Phenylene)bis(3-phenylurea) can be synthesized through the reaction of 1,3-phenylenediamine with phenyl isocyanate. The reaction typically involves heating the reactants in a suitable solvent, such as dichloromethane, under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for 1,1’-(1,3-Phenylene)bis(3-phenylurea) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(1,3-Phenylene)bis(3-phenylurea) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.

    Complexation: The compound can be mixed with metal salts or anionic species in solvents like water or methanol to form stable complexes.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted urea derivatives can be formed.

    Complexes: Stable metal or anion complexes with distinct structural and chemical properties.

Scientific Research Applications

1,1’-(1,3-Phenylene)bis(3-phenylurea) has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,1’-(1,3-Phenylene)bis(3-phenylurea) exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. The urea groups can engage in hydrogen bonding with anions, metal ions, and other molecules, facilitating complex formation and molecular recognition . These interactions are crucial in its applications in coordination chemistry, molecular biology, and material science.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea-Based 1,3-Phenylene Derivatives

Compound Name Substituents on Urea Nitrogen Phenylene Position Biological Activity Key Findings Reference
1,1'-(1,3-Phenylene)bis(3-phenylurea) Phenyl 1,3 Antimicrobial (FabH inhibition) Mimics native FabH ligand; theoretical studies predict favorable drug-likeness
4,4′-METHYLENEBIS(1,1-DIBENZYL-3-PHENYLUREA) Dibenzyl 4,4′ Undisclosed Increased steric bulk (MW: 644.8 g/mol); potential for altered pharmacokinetics
3,3′-(Methylenedi-4,1-phenylene)bis(1-methyl-1-phenylurea) Methyl and Phenyl 4,1 Undisclosed Reduced steric hindrance (MW: 464.6 g/mol)
1,1′-(4-Methyl-1,3-phenylene)bis(3-butylurea) Butyl 1,3 Undisclosed Enhanced lipophilicity (logP: predicted higher)

Key Observations :

  • Antimicrobial vs. Anticancer Activity: While 1,1'-(1,3-Phenylene)bis(3-phenylurea) targets FabH for antimicrobial effects, pyridinium bromide derivatives (e.g., 1,1′-(1,3-phenylene bis(methylene)bis 2-aminopyridinium bromide) exhibit potent anticancer activity via caspase activation and Bcl-2 downregulation .

Non-Urea Derivatives with 1,3-Phenylene Core

Compounds sharing the 1,3-phenylene spacer but differing in functional groups demonstrate divergent applications:

Table 2: Activity of Non-Urea 1,3-Phenylene Derivatives

Compound Name Functional Groups Biological Activity Mechanism of Action Reference
1,1′-(1,3-Phenylene bis(methylene)bis 2-aminopyridinium bromide Pyridinium bromide Anticancer (A549, MDA-MB-231) Caspase 3/9 activation; Bcl-2/Bcl-x inhibition (IC50: 487 μM in A549)
Dichalcone derivatives (e.g., FDC) Enone-linked furanyl groups Undisclosed Structural studies highlight π-π stacking and hydrogen bonding

Key Observations :

  • Functional Group Impact : Pyridinium bromides leverage cationic charges for cancer cell targeting, whereas urea derivatives rely on hydrogen bonding for enzyme inhibition.

Physicochemical and Mechanistic Insights

Table 3: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Predicted logP Solubility Reference
1,1'-(1,3-Phenylene)bis(3-phenylurea) ~364.4 Moderate Low aqueous solubility
1,1′-(1,3-Phenylene bis(methylene)bis 2-aminopyridinium bromide ~542.0 High (cationic) Enhanced solubility in polar solvents

Mechanistic Divergence :

  • Antimicrobial : FabH inhibition relies on urea’s hydrogen-bonding capacity .
  • Anticancer : Pyridinium derivatives induce apoptosis via extrinsic pathways, independent of urea’s enzymatic targeting .

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